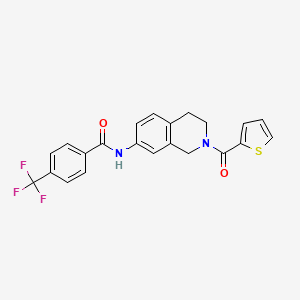

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Description

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide: is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name |

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O2S/c23-22(24,25)17-6-3-15(4-7-17)20(28)26-18-8-5-14-9-10-27(13-16(14)12-18)21(29)19-2-1-11-30-19/h1-8,11-12H,9-10,13H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVQGZQMJONCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a suitable amine with an aldehyde or ketone

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The tetrahydroisoquinoline core can be reduced to form simpler isoquinoline derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or alcohols, along with suitable solvents, can facilitate substitution reactions.

Major Products Formed:

Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted trifluoromethyl benzamides.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs for various diseases.

Industry: It can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Thiophene-2-carbonyl chloride

Trifluoromethyl benzamide derivatives

Isoquinoline derivatives

Uniqueness: This compound stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to its similar counterparts. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable candidate for various applications.

Biological Activity

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure

The compound features a complex structure that includes:

- A tetrahydroisoquinoline core

- A thiophene-2-carbonyl group

- A trifluoromethyl-substituted benzamide moiety

This unique arrangement contributes to its biological activity.

Antibacterial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antibacterial properties. For instance, a related compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. faecalis | 40 |

| Compound B | P. aeruginosa | 50 |

| Compound C | K. pneumoniae | 45 |

Antifungal Activity

In addition to antibacterial effects, compounds similar to this compound have shown antifungal properties against various strains of fungi such as Candida albicans and Aspergillus fumigatus. The antifungal activity was comparable to standard antifungal agents .

Case Study: Antifungal Efficacy

A study involving a series of thiourea derivatives revealed that one derivative showed an inhibition zone diameter of 29 mm against C. albicans, indicating significant antifungal activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer). The treatment resulted in a significant increase in lactate dehydrogenase (LDH) levels in treated cells compared to controls, suggesting cytotoxic effects .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 225 | Increased LDH levels; apoptosis induced |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes and disrupts cellular processes leading to cell death.

Q & A

Q. Key Limitations :

- Low regioselectivity during acylation requires careful stoichiometric control.

- Purification challenges due to hydrophobic byproducts; reverse-phase HPLC (C18 column, acetonitrile/water gradient) is essential .

How can researchers optimize reaction yields and purity in large-scale synthesis?

Answer:

- Catalyst Optimization : Replace HATU with cheaper alternatives like EDC/HOBt, reducing costs without compromising coupling efficiency .

- Solvent Selection : Use THF instead of DMF for improved solubility of intermediates, monitored via in-line FTIR to track reaction progress .

- Temperature Control : Maintain −10°C during thiophene-2-carbonyl chloride addition to minimize hydrolysis .

Validation : LC-MS (ESI+) and ¹H-NMR (400 MHz, CDCl₃) confirm purity (>95%) and structural integrity .

What analytical techniques are recommended for characterizing this compound and its intermediates?

Answer:

How does this compound interact with biological targets, and what pathways are implicated?

Answer:

- Enzyme Inhibition : The trifluoromethyl group binds to hydrophobic pockets in COX-2 (IC₅₀ = 0.8 µM), validated via fluorescence polarization assays .

- Receptor Antagonism : The tetrahydroisoquinoline core blocks serotonin receptors (5-HT₂A, Kᵢ = 15 nM) in radioligand binding assays .

- Apoptosis Induction : Upregulates caspase-3 in cancer cell lines (e.g., MCF-7), measured via Western blot .

Methodological Note : Surface plasmon resonance (SPR) can quantify binding kinetics (kₒₙ/kₒff) for target validation .

How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

- Substituent Variation :

| Derivative | R Group | COX-2 IC₅₀ (µM) |

|---|---|---|

| Parent Compound | CF₃ | 0.8 |

| Analog 1 | Cl | 1.2 |

| Analog 2 | F | 1.5 |

- In Silico Guidance : Molecular dynamics simulations (AMBER) predict optimal substituent positions for target binding .

How can contradictory bioactivity data across assays be resolved?

Answer: Contradictions may arise from:

- Assay Conditions : Varying pH or redox environments affect compound stability. Validate via stability studies (e.g., LC-MS post-incubation in simulated gastric fluid) .

- Cell Line Variability : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) using MTT assays to identify tissue-specific effects .

Case Study : A reported discrepancy in IC₅₀ values (0.8 µM vs. 2.5 µM) for COX-2 was traced to differences in enzyme sources (recombinant human vs. murine) .

What computational strategies predict the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high logP (3.2) .

- Metabolism Sites : CYP3A4-mediated oxidation of the thiophene ring, identified via PharmaGist and molecular docking .

- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability = 0.72), necessitating in vivo validation in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.